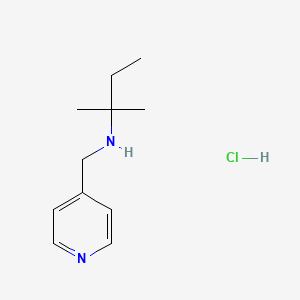![molecular formula C17H22N2O4 B4770544 ethyl 4-oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}butanoate](/img/structure/B4770544.png)
ethyl 4-oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}butanoate
描述
Ethyl 4-oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}butanoate, also known as EPPB, is a chemical compound that has recently gained attention in scientific research. EPPB is a small molecule inhibitor of protein-protein interactions, which is a promising approach for developing new drugs.
作用机制
The mechanism of action of ethyl 4-oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}butanoate involves the inhibition of protein-protein interactions by binding to the interface between the two proteins. This compound has a flat and rigid structure that allows it to fit into the protein-protein interface and disrupt the interaction. This mechanism is different from traditional small molecule inhibitors that target the active site of an enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in various cell-based and animal models. In cancer research, this compound has been shown to inhibit the growth and survival of cancer cells by blocking the STAT3 signaling pathway. In infectious diseases, this compound has been shown to inhibit the replication of hepatitis C virus by blocking the cyclophilin A-NS5A interaction. In neurodegenerative diseases, this compound has been shown to reduce the aggregation of tau protein and improve the cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using ethyl 4-oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}butanoate in lab experiments include its small size, high potency, and selectivity for protein-protein interactions. This compound can be easily synthesized and modified to improve its pharmacokinetic properties. However, the limitations of using this compound in lab experiments include its low solubility and stability, which can affect its bioavailability and efficacy.
未来方向
The future directions of ethyl 4-oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}butanoate research include the development of new analogs with improved solubility and stability, the identification of new protein-protein interactions that can be targeted by this compound, and the evaluation of this compound in preclinical and clinical studies for various diseases. This compound has the potential to become a new class of drugs that can target protein-protein interactions, which are currently considered difficult targets for drug development.
科学研究应用
Ethyl 4-oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}butanoate has been used in various scientific research applications, including cancer research, infectious diseases, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the interaction between the transcription factor STAT3 and its upstream activator, JAK2, which is involved in the development and progression of many types of cancer. In infectious diseases, this compound has been shown to inhibit the interaction between the viral protein NS5A and the host protein cyclophilin A, which is essential for the replication of hepatitis C virus. In neurodegenerative diseases, this compound has been shown to inhibit the interaction between the protein tau and its binding partner, which is involved in the development of Alzheimer's disease.
属性
IUPAC Name |
ethyl 4-oxo-4-[4-(pyrrolidine-1-carbonyl)anilino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-23-16(21)10-9-15(20)18-14-7-5-13(6-8-14)17(22)19-11-3-4-12-19/h5-8H,2-4,9-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWCDEPKJDUJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4770463.png)

![1-(4-tert-butylbenzyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4770473.png)
![methyl 3-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4770476.png)
![3,3'-thiobis[N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide]](/img/structure/B4770486.png)
![2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4770505.png)
![4-methyl-N-[2-(4-propylphenoxy)ethyl]benzamide](/img/structure/B4770515.png)
![2-methoxyethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B4770517.png)
![N'-{1-[3-(allyloxy)phenyl]ethylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4770520.png)
![2-{[5-(4-ethyl-5-methyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4770525.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4770530.png)
![N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4770538.png)
![N-{3-[N-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B4770548.png)
![5-(2-naphthyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4770560.png)
